2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide
Description
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Properties
IUPAC Name |
2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O3S/c1-26-11-7-8-15(27-2)14(9-11)21-16(25)10-28-18-23-22-17(24(18)20)12-5-3-4-6-13(12)19/h3-9H,10,20H2,1-2H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQTVHYHPVNUSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide is a derivative of the triazole class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C17H18ClN5OS
- Molecular Weight : 373.97 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The triazole ring structure is known to inhibit cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis of steroids. This inhibition can lead to enhanced efficacy of co-administered drugs by preventing their metabolism.
- Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties. The mechanism involves disruption of microbial cell wall synthesis and interference with nucleic acid synthesis.
- Anticancer Properties : Studies have shown that triazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various triazole derivatives against a range of pathogens. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics.
| Pathogen | MIC (µg/mL) | Standard Antibiotic (MIC) |
|---|---|---|
| Staphylococcus aureus | 32 | 16 (Penicillin) |
| Escherichia coli | 16 | 8 (Ciprofloxacin) |
| Candida albicans | 64 | 32 (Fluconazole) |
Anticancer Activity
In vitro studies on cancer cell lines revealed that the compound has cytotoxic effects on various types of cancer cells:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 (Colon Cancer) | 6.2 |
| T47D (Breast Cancer) | 27.3 |
| MCF7 (Breast Cancer) | 15.5 |
These results indicate a promising potential for further development as an anticancer agent.
Case Studies
- Study on Antioxidant Properties : A recent study assessed the antioxidant capacity of triazole derivatives using DPPH and ABTS assays. The compound showed significant radical scavenging activity, indicating potential for use in oxidative stress-related diseases.
- Research on Anti-inflammatory Effects : In vivo studies demonstrated that treatment with the compound resulted in reduced levels of pro-inflammatory cytokines in animal models of inflammation. This suggests a potential role in managing inflammatory diseases.
Comparative Analysis with Similar Compounds
The biological activities of this compound can be compared with other triazole derivatives:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole | Moderate | High |
| 1,2,4-Triazole-3-thiones | High | Moderate |
| This compound | High | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
